molecular formula C19H27NO3 B12906360 3-Isoxazolidinone, 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)- CAS No. 127245-20-9

3-Isoxazolidinone, 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)-

Cat. No.: B12906360
CAS No.: 127245-20-9
M. Wt: 317.4 g/mol
InChI Key: OTOTVZIIINPDEE-MDWZMJQESA-N
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Description

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a benzylidene group attached to an isoxazolidinone ring, with tert-butyl groups providing steric hindrance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-methylisoxazolidin-3-one under specific conditions. One common method includes the use of powdered molecular sieves and stirring the reaction mixture at room temperature until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone methide derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include lead dioxide and other metal oxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinone methide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene or benzyl derivatives.

Scientific Research Applications

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which (E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one exerts its effects involves radical-trapping antioxidant activity. The compound can inhibit autoxidation by trapping peroxyl radicals, preventing the propagation of oxidative chain reactions. This activity is attributed to the unique structure of the compound, which allows it to effectively interact with and neutralize reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is unique due to its lack of labile hydrogen atoms, which are typically present in conventional antioxidants. This structural feature contributes to its enhanced reactivity and effectiveness as a radical-trapping antioxidant, making it a valuable compound for various applications.

Properties

CAS No.

127245-20-9

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C19H27NO3/c1-18(2,3)14-9-12(8-13-11-23-20(7)17(13)22)10-15(16(14)21)19(4,5)6/h8-10,21H,11H2,1-7H3/b13-8+

InChI Key

OTOTVZIIINPDEE-MDWZMJQESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CON(C2=O)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CON(C2=O)C

Origin of Product

United States

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